

# An In-Depth Technical Guide to 2-Cyclopentyloxy-benzaldehyde

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## Compound of Interest

Compound Name: 2-Cyclopentyloxy-benzaldehyde

Cat. No.: B136491

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CAS Number: 145742-38-7

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Cyclopentyloxy-benzaldehyde** is an aromatic organic compound that has garnered interest within the scientific community for its potential therapeutic applications. Belonging to the alkoxy-benzaldehyde class of molecules, it is characterized by a benzaldehyde core structure with a cyclopentyl ether group at the ortho position. While extensive peer-reviewed data on this specific molecule is emerging, preliminary information suggests it may possess significant anti-inflammatory properties, potentially acting as an inhibitor of glycogen synthase kinase-3 (GSK-3). This technical guide provides a comprehensive overview of the available information on **2-Cyclopentyloxy-benzaldehyde**, including its physicochemical properties, a probable synthesis method, and a discussion of its potential biological activities based on its chemical class and supplier-provided information. This document also outlines detailed experimental protocols for its synthesis and for evaluating its purported anti-inflammatory and GSK-3 inhibitory effects.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Cyclopentyloxy-benzaldehyde** is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

Property	Value	Reference
CAS Number	145742-38-7	
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>2</sub>	
Molecular Weight	190.24 g/mol	
SMILES	<chem>C1CCC(C1)OC2=CC=CC=C2</chem> C=O	
Appearance	Not specified (likely a liquid or low-melting solid)	
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.	

## Synthesis of 2-Cyclopentyloxy-benzaldehyde

The synthesis of **2-Cyclopentyloxy-benzaldehyde** can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.<sup>[1]</sup> This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form a phenoxide, which then reacts with a cyclopentyl halide.

## Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar 2-alkoxybenzaldehydes.<sup>[1][2]</sup>

### Materials:

- Salicylaldehyde (2-hydroxybenzaldehyde)

- Cyclopentyl bromide (or iodide)
- Anhydrous potassium carbonate ( $K_2CO_3$ )
- Anhydrous acetone or acetonitrile (as solvent)
- Dichloromethane (for extraction)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous  $NaCl$  solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

**Procedure:**

- To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous acetone or acetonitrile.
- Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the potassium phenoxide.
- Add cyclopentyl bromide (1.1 equivalents) to the reaction mixture.

- Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate using a rotary evaporator to remove the solvent.
- Dissolve the residue in dichloromethane and transfer to a separatory funnel.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude **2-Cyclopentyloxy-benzaldehyde** can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

## Characterization

The identity and purity of the synthesized **2-Cyclopentyloxy-benzaldehyde** should be confirmed using standard analytical techniques. Expected characterization data is summarized in Table 2.

Analytical Technique	Expected Observations
<sup>1</sup> H NMR	Peaks corresponding to the aldehydic proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7-8 ppm), the proton on the carbon bearing the ether linkage (multiplet), and the protons of the cyclopentyl ring (multiplets).
<sup>13</sup> C NMR	Peaks for the carbonyl carbon (~190 ppm), aromatic carbons (including the carbon attached to the oxygen), and the carbons of the cyclopentyl group.
FT-IR	A strong absorption band for the C=O stretch of the aldehyde (~1700 cm <sup>-1</sup> ), C-O-C stretching vibrations, and C-H stretching of the aromatic and aliphatic groups.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ).

## Potential Biological Activity and Therapeutic Applications

Disclaimer: The biological activities described in this section are based on preliminary information from a commercial supplier and the known pharmacology of related compounds. At the time of writing, there is a lack of peer-reviewed scientific literature specifically validating these claims for **2-Cyclopentyloxy-benzaldehyde**.

### Anti-Inflammatory Activity

Several benzaldehyde derivatives have been reported to exhibit anti-inflammatory properties. [3][4][5][6] The proposed mechanisms often involve the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin E<sub>2</sub> (PGE<sub>2</sub>), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukins.[3][4] This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][6]

## Glycogen Synthase Kinase-3 (GSK-3) Inhibition

A key claim for **2-Cyclopentyloxy-benzaldehyde** is its ability to inhibit the activation of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including the regulation of inflammation.<sup>[7][8]</sup> GSK-3 is known to be a key regulator of the NF-κB signaling pathway, which is a central pathway in the inflammatory response.<sup>[9][10]</sup> By inhibiting GSK-3, it is plausible that **2-Cyclopentyloxy-benzaldehyde** could exert anti-inflammatory effects by modulating the NF-κB pathway.

## Experimental Protocols for Biological Evaluation

To validate the purported biological activities of **2-Cyclopentyloxy-benzaldehyde**, a series of *in vitro* assays can be performed.

### In Vitro Anti-Inflammatory Activity Assay

This protocol describes a method to assess the anti-inflammatory effects of **2-Cyclopentyloxy-benzaldehyde** in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from *E. coli*
- **2-Cyclopentyloxy-benzaldehyde** (dissolved in DMSO)
- Griess Reagent for nitrite determination (a measure of NO production)
- ELISA kits for TNF-α and IL-6
- MTT or similar reagent for cell viability assay

**Procedure:**

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of **2-Cyclopentyloxy-benzaldehyde** for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
- Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Determine the concentration of nitrite using the Griess reagent according to the manufacturer's instructions.
- Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits.
- Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

## In Vitro GSK-3β Inhibition Assay

A variety of commercial kits are available for measuring GSK-3β activity. A common method is a kinase assay that measures the phosphorylation of a substrate peptide.

**Materials:**

- Recombinant human GSK-3β enzyme
- GSK-3β substrate peptide
- ATP
- Assay buffer

- **2-Cyclopentyloxy-benzaldehyde** (dissolved in DMSO)
- A detection reagent (e.g., a phosphospecific antibody or a luminescent ADP detection system)
- A known GSK-3 $\beta$  inhibitor as a positive control (e.g., CHIR-99021)

Procedure:

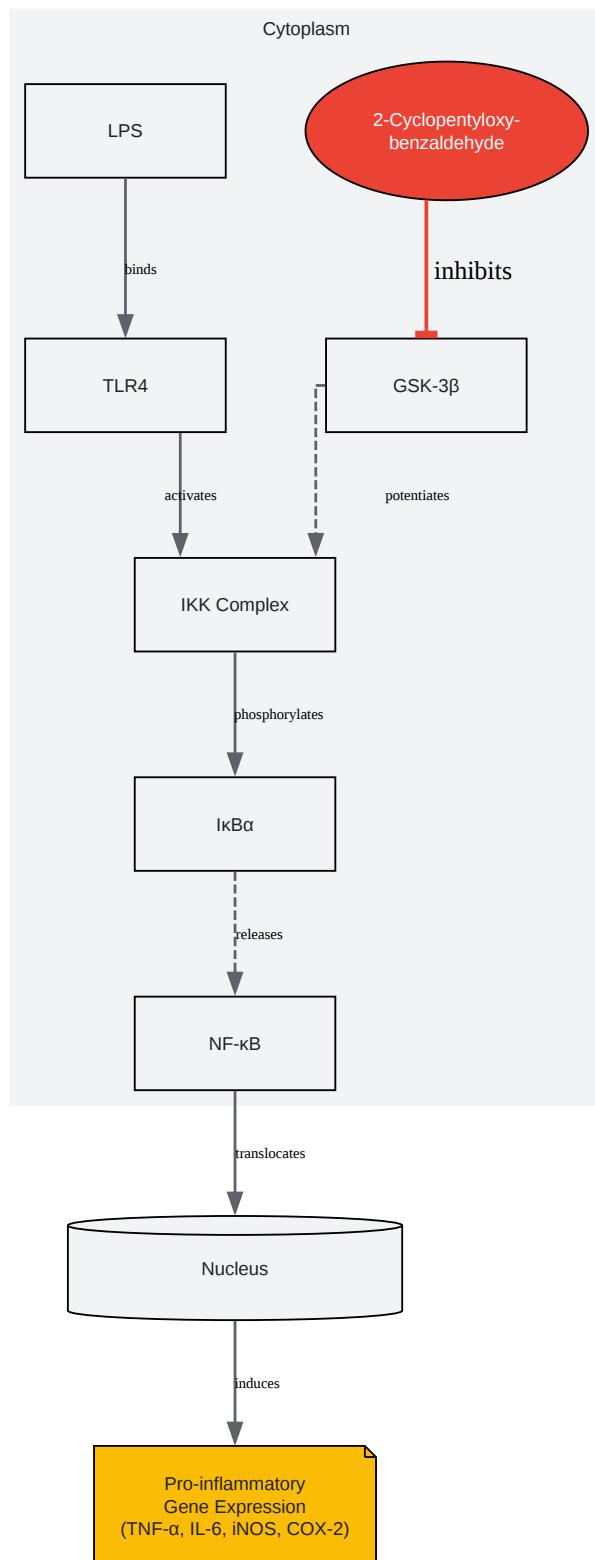
- Prepare serial dilutions of **2-Cyclopentyloxy-benzaldehyde** in the assay buffer.
- In a multi-well plate, add the GSK-3 $\beta$  enzyme, the substrate peptide, and the test compound or control.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
- Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using the chosen detection method.
- Calculate the percentage of GSK-3 $\beta$  inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value.

## Signaling Pathways and Visualizations

### Proposed Mechanism of Action: Inhibition of the GSK-3/NF- $\kappa$ B Inflammatory Pathway

The purported inhibition of GSK-3 by **2-Cyclopentyloxy-benzaldehyde** suggests a mechanism of action that involves the modulation of the NF- $\kappa$ B signaling pathway. In a typical inflammatory response initiated by a stimulus like LPS, the activation of Toll-like receptor 4 (TLR4) leads to a signaling cascade that activates the IKK complex.<sup>[11]</sup> The IKK complex then phosphorylates I $\kappa$ B $\alpha$ , leading to its ubiquitination and proteasomal degradation. This releases NF- $\kappa$ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes.<sup>[12]</sup> GSK-3 $\beta$  can positively regulate this pathway.<sup>[9][10]</sup> Therefore, inhibition of GSK-3 $\beta$  would be expected to attenuate the NF- $\kappa$ B-mediated inflammatory response.

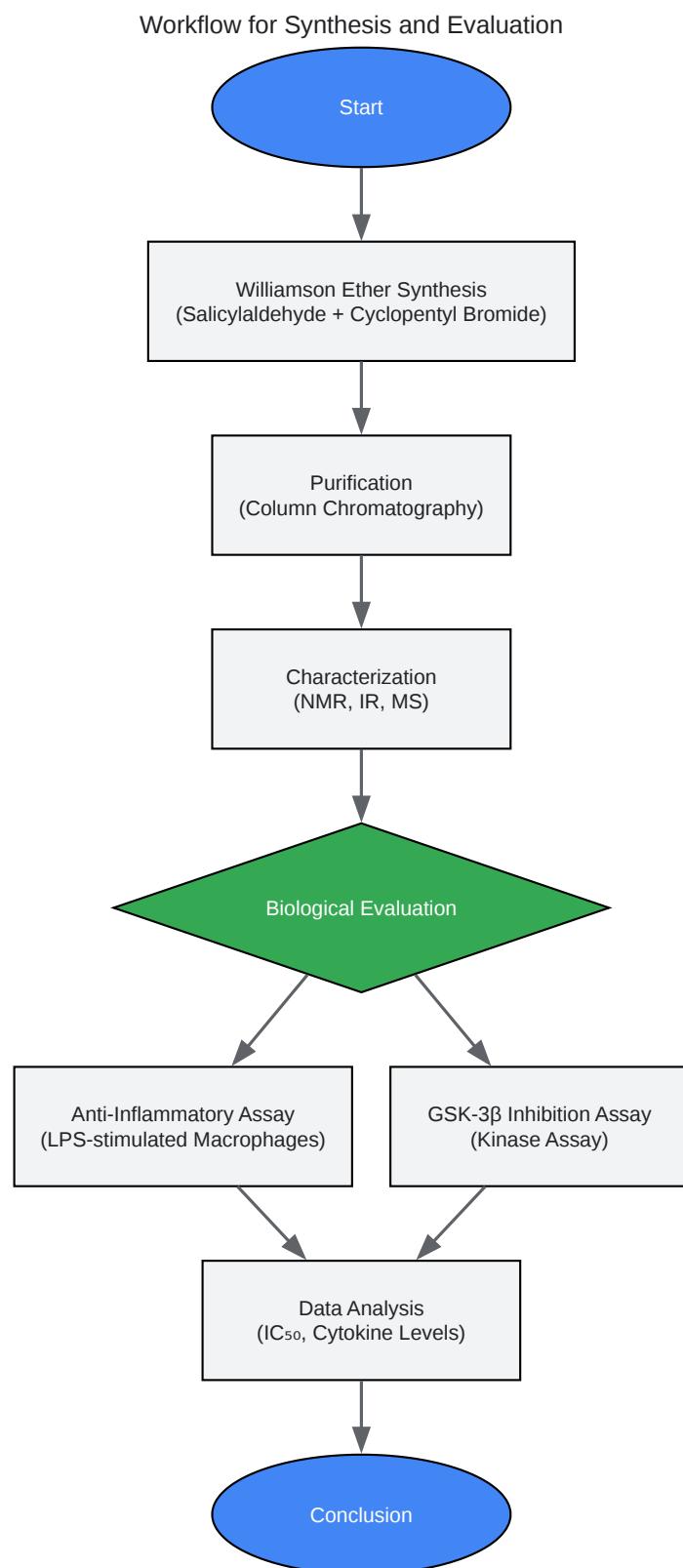
## Proposed Anti-Inflammatory Mechanism of 2-Cyclopentyloxy-benzaldehyde

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Caption: Proposed anti-inflammatory mechanism of **2-Cyclopentyloxy-benzaldehyde**.

# Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines the logical workflow for synthesizing **2-Cyclopentyloxybenzaldehyde** and evaluating its potential biological activities.



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Caption: Experimental workflow for **2-Cyclopentyloxy-benzaldehyde**.

## Conclusion

**2-Cyclopentyloxy-benzaldehyde** is a compound with potential for further investigation in the field of drug discovery, particularly for inflammatory diseases. The information provided by a commercial supplier regarding its inhibitory activity against GSK-3 is a compelling starting point for research. The synthetic route via Williamson ether synthesis is straightforward, allowing for its preparation in a laboratory setting. The experimental protocols detailed in this guide provide a framework for researchers to synthesize, purify, and, most importantly, rigorously validate the purported anti-inflammatory and GSK-3 inhibitory activities of this molecule. Further studies are essential to confirm these preliminary claims and to fully elucidate the mechanism of action and therapeutic potential of **2-Cyclopentyloxy-benzaldehyde**.

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